molecular formula C16H14BrFO3 B2468607 1-{4-[(2-Bromo-5-methoxybenzyl)oxy]-3-fluorophenyl}-1-ethanone CAS No. 885949-81-5

1-{4-[(2-Bromo-5-methoxybenzyl)oxy]-3-fluorophenyl}-1-ethanone

Cat. No.: B2468607
CAS No.: 885949-81-5
M. Wt: 353.187
InChI Key: DLYPUGYYEIIDPF-UHFFFAOYSA-N
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Description

1-{4-[(2-Bromo-5-methoxybenzyl)oxy]-3-fluorophenyl}-1-ethanone is an acetophenone derivative featuring a benzyl ether substituent with bromo and methoxy groups at the 2- and 5-positions of the benzyl ring, respectively, and a fluorine atom at the 3-position of the central phenyl ring.

Properties

IUPAC Name

1-[4-[(2-bromo-5-methoxyphenyl)methoxy]-3-fluorophenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrFO3/c1-10(19)11-3-6-16(15(18)8-11)21-9-12-7-13(20-2)4-5-14(12)17/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLYPUGYYEIIDPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OCC2=C(C=CC(=C2)OC)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(2-Bromo-5-methoxybenzyl)oxy]-3-fluorophenyl}-1-ethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the reaction of 2-bromo-5-methoxybenzyl bromide with a fluorophenyl ethanone derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-{4-[(2-Bromo-5-methoxybenzyl)oxy]-3-fluorophenyl}-1-ethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted benzyl ethers and thioethers.

    Oxidation Reactions: Products include ketones and carboxylic acids.

    Reduction Reactions: Products include alcohols and alkanes.

Scientific Research Applications

1-{4-[(2-Bromo-5-methoxybenzyl)oxy]-3-fluorophenyl}-1-ethanone is utilized in various scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.

    Biology: Employed in the development of probes for biological imaging and as a precursor for bioactive compounds.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{4-[(2-Bromo-5-methoxybenzyl)oxy]-3-fluorophenyl}-1-ethanone involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. For example, it may inhibit the activity of kinases or proteases, leading to altered cellular signaling and metabolic processes .

Comparison with Similar Compounds

Substituent Effects and Molecular Properties

The table below compares the substituent patterns, molecular formulas, and inferred properties of the target compound with analogous structures:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Inferred Properties
1-{4-[(2-Bromo-5-methoxybenzyl)oxy]-3-fluorophenyl}-1-ethanone 3-F, 2-Br, 5-OCH₃ (benzyloxy) C₁₆H₁₃BrFO₃ 352.18 Moderate polarity due to Br/F; methoxy enhances solubility in organic solvents
1-(3-Bromo-5-chloro-4-fluoro-2-methoxyphenyl)ethanone [1382997-32-1] 3-Br, 4-F, 5-Cl, 2-OCH₃ C₉H₇BrClFO₂ 281.51 Higher halogen density increases electrophilicity; lower solubility in polar solvents
1-(4-Bromo-2-fluorophenyl)ethanone [746630-34-2] 4-Br, 2-F C₈H₆BrFO 231.04 Simpler structure; reduced steric hindrance; higher volatility
1-[4-[(7-Bromoheptyl)oxy]-2-hydroxy-3-propylphenyl]ethanone [106627-33-2] 7-Br (alkyl chain), 2-OH, 3-propyl C₁₈H₂₆BrO₃ 385.31 Long alkyl chain improves lipid solubility; hydroxyl group enables hydrogen bonding

Key Observations:

  • Halogen Effects: Bromine and fluorine atoms increase electrophilicity at the ketone group, enhancing reactivity in nucleophilic additions or cross-coupling reactions compared to non-halogenated analogs .
  • Solubility: The methoxy group in the target compound improves solubility in polar aprotic solvents (e.g., DMSO) relative to fully halogenated derivatives like 1-(3-Bromo-5-chloro-4-fluoro-2-methoxyphenyl)ethanone .

Challenges and Commercial Availability

This contrasts with more accessible analogs like 1-(4-Bromo-2-fluorophenyl)ethanone, which remain in production due to broader utility .

Biological Activity

1-{4-[(2-Bromo-5-methoxybenzyl)oxy]-3-fluorophenyl}-1-ethanone, with the CAS number 885949-81-5, is a chemical compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C16H14BrFO3
  • Molecular Weight : 353.18 g/mol
  • Melting Point : 97-99 °C
  • Boiling Point : 463.4 ± 40.0 °C (predicted)
  • Density : 1.412 ± 0.06 g/cm³ (predicted) .

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing primarily on its potential as an anti-inflammatory and anticancer agent.

Research indicates that the compound may exert its effects through the inhibition of specific enzymes and pathways involved in inflammation and cancer progression. For instance, it has been suggested that the compound may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process .

Anti-inflammatory Activity

A study involving the synthesis of m-Aryloxy phenols highlighted the potential of related compounds to inhibit COX enzymes, suggesting that this compound could share similar properties. These findings indicate a promising avenue for developing anti-inflammatory agents based on this compound's structure .

Anticancer Potential

Research into related compounds has shown that they can inhibit nitric oxide synthases (NOS), which are implicated in tumor progression. The ability to modulate NOS activity may position this compound as a candidate for anticancer therapies .

Safety and Toxicology

The compound has been classified as an irritant, with hazard statements indicating it can cause skin and eye irritation . Safety data sheets recommend using protective equipment when handling this compound.

Summary of Biological Activities

Activity TypeMechanism/TargetReferences
Anti-inflammatoryInhibition of COX enzymes
AnticancerModulation of NOS activity
Irritation PotentialSkin and eye irritant

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